molecular formula C19H15N3O B11683570 N'-[(E)-biphenyl-4-ylmethylidene]pyridine-2-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]pyridine-2-carbohydrazide

Cat. No.: B11683570
M. Wt: 301.3 g/mol
InChI Key: GIWYGJTXQGMVCN-KGENOOAVSA-N
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Description

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-2-carbohydrazide. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(18-8-4-5-13-20-18)22-21-14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-14H,(H,22,23)/b21-14+

InChI Key

GIWYGJTXQGMVCN-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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